molecular formula C22H20N2O2S B2586936 (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone CAS No. 1251682-54-8

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone

Cat. No.: B2586936
CAS No.: 1251682-54-8
M. Wt: 376.47
InChI Key: WTKGAMUBCGHHJQ-UHFFFAOYSA-N
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Description

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a cyclopropylthiazole moiety with an indolinylmethanone group, making it a subject of interest for various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropylthiazole and indolinylmethanone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which have diverse biological activities.

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their antimicrobial and anticancer properties.

Uniqueness

What sets (4-((4-Cyclopropylthiazol-2-yl)methoxy)phenyl)(indolin-1-yl)methanone apart is its unique combination of the cyclopropylthiazole and indolinylmethanone moieties. This structural feature contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]phenyl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-22(24-12-11-16-3-1-2-4-20(16)24)17-7-9-18(10-8-17)26-13-21-23-19(14-27-21)15-5-6-15/h1-4,7-10,14-15H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKGAMUBCGHHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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